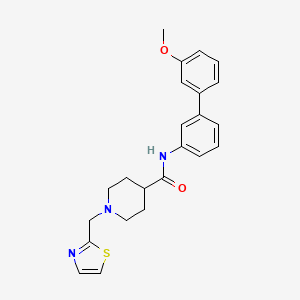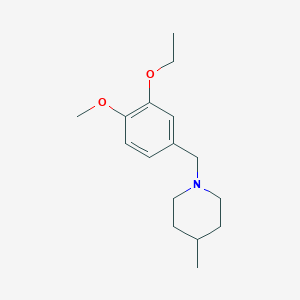
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a compound that has been extensively studied for its potential applications in scientific research. It is a thiazolone derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. We will also list some future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that the compound interacts with thiols in cells and tissues, leading to the formation of a stable thioether bond. This reaction results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which may be useful in the treatment of various diseases. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one for lab experiments is its fluorescent properties. This property makes it a valuable tool for studying thiol-containing molecules in cells and tissues. In addition, the compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. The compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. In addition, the compound has a limited solubility in water, which may make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. The compound has been found to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of diseases such as cancer and Alzheimer's disease.
Another potential direction is to investigate its potential as a tool for studying thiol-containing molecules in cells and tissues. The compound's fluorescent properties make it a valuable tool for studying thiol-containing molecules, and further research may uncover new applications for this compound in this area.
Conclusion:
In conclusion, 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has been extensively studied for its potential applications in scientific research. The compound has a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Its fluorescent properties make it a valuable tool for studying thiol-containing molecules in cells and tissues, and further research may uncover new applications for this compound in this area.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-mercaptothiazoline with 4-nitrobenzaldehyde and allyl bromide in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the thiazolone ring. The yield of this reaction is typically around 70%, and the compound can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to have a wide range of applications in scientific research. One of its most promising applications is as a fluorescent probe for detecting thiols in biological samples. The compound contains an allylthio group that can react with thiols to form a stable thioether bond. This reaction results in a fluorescence emission that can be detected using various spectroscopic techniques. This property makes the compound a valuable tool for studying thiol-containing molecules in cells and tissues.
Propriétés
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-2-7-19-13-14-11(12(16)20-13)8-9-3-5-10(6-4-9)15(17)18/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJXGLPRPTXAGC-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4979115.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)

![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![1-[(4-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4979204.png)
![3-allyl-5-[2-(benzyloxy)-5-chlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979210.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)